L1210 Leukemia Cytotoxic Potency — ~30-Fold Enhancement over the 4-Unsubstituted Analog
The target compound (24) was compared head-to-head with its direct structural precursor, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione (compound 3), which lacks the 4-[(3-(N,N-dimethylamino)propyl)amino] side chain. In the same study, compound 24 exhibited an IC50 of 0.0027 µM against L1210 murine leukemia cells after 48-hour exposure, whereas compound 3 had an IC50 of 0.08 µM [1][2]. This represents a ~29.6-fold enhancement in cytotoxic potency conferred solely by the cationic side chain at the 4-position. The correlation coefficient of the dose-response regression line was 0.99 for compound 24, indicating high data reliability [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | IC50 = 0.0027 µM (1.02 ng/mL) |
| Comparator Or Baseline | 6,7-bis(1-aziridinyl)-5,8-quinazolinedione (compound 3, CAS 87039-52-9): IC50 = 0.08 µM |
| Quantified Difference | ~29.6-fold higher potency (0.0027 vs. 0.08 µM) |
| Conditions | L1210 murine leukemia cells; 48 h continuous exposure; growth inhibition measured by cell counting; data from Table I, J. Med. Chem. 1991, 34, 38-46 |
Why This Matters
This directly quantifiable potency gap demonstrates that the 4-position cationic chain is non-negotiable for achieving sub-nanomolar cytotoxicity, and procurement of the unsubstituted analog will yield an agent ~30-fold less active in L1210-based screening cascades.
- [1] Giorgi-Renault S, Renault J, Gebel-Servolles P, Baron M, Paoletti C, Cros S, Bissery MC, Lavelle F, Atassi G. Heterocyclic quinones. 17. A new in vivo active antineoplastic drug: 6,7-bis(1-aziridinyl)-4-[[3-(N,N-dimethylamino)propyl]amino]-5,8-quinazolinedione. J Med Chem. 1991;34(1):38-46. PMID: 1992140. View Source
- [2] Renault J, Giorgi-Renault S, Baron M, Mailliet P, Paoletti C, Cros S, Voisin E. Heterocyclic quinones. 4. A new highly cytotoxic drug: 6,7-bis(1-aziridinyl)-5,8-quinazolinedione. J Med Chem. 1983;26(12):1715-9. PMID: 6644740. View Source
